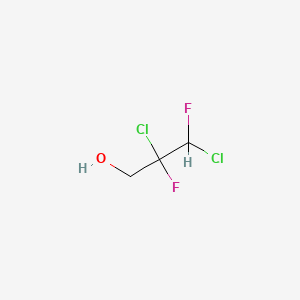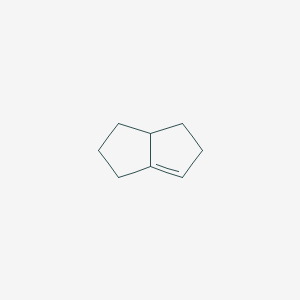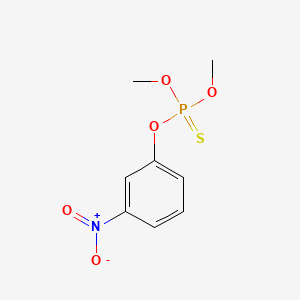
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is part of the phosphorothioate class of chemicals, which are characterized by the presence of a phosphorus-sulfur bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 3-nitrophenol. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
O,O-dimethyl phosphorochloridothioate+3-nitrophenol→O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxon analog, which is more toxic and has a higher insecticidal activity.
Hydrolysis: In the presence of water, especially under alkaline conditions, it hydrolyzes to produce 3-nitrophenol and dimethyl phosphorothioic acid.
Photodecomposition: Exposure to UV light or sunlight can lead to the breakdown of the compound into various products, including 3-nitrophenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Alkaline conditions, such as sodium hydroxide solution, are typically used.
Photodecomposition: UV light or sunlight exposure is required.
Major Products Formed
Oxidation: Oxon analogs.
Hydrolysis: 3-nitrophenol and dimethyl phosphorothioic acid.
Photodecomposition: 3-nitrophenol and other degradation products.
Applications De Recherche Scientifique
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.
Biology: Employed in studies investigating the effects of organophosphates on biological systems, including enzyme inhibition and toxicity.
Medicine: Research on its potential effects on human health and its role as a cholinesterase inhibitor.
Industry: Widely used as an insecticide in agriculture to control pests and improve crop yields.
Mécanisme D'action
The primary mechanism of action of O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.
Ethyl Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.
Fenitrothion: O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.
Uniqueness
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is unique due to its specific nitrophenyl substitution pattern, which influences its reactivity and toxicity profile. Compared to similar compounds, it has a distinct balance of efficacy and safety, making it a preferred choice in certain agricultural applications.
Propriétés
Numéro CAS |
620-29-1 |
|---|---|
Formule moléculaire |
C8H10NO5PS |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
dimethoxy-(3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3 |
Clé InChI |
DTOLRVVEYZNDCL-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


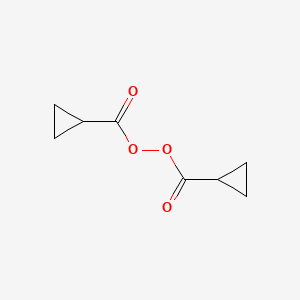
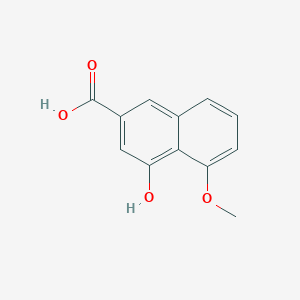

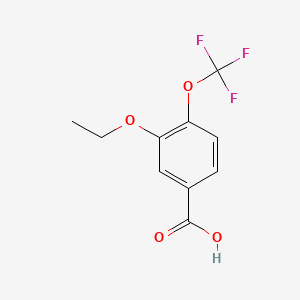
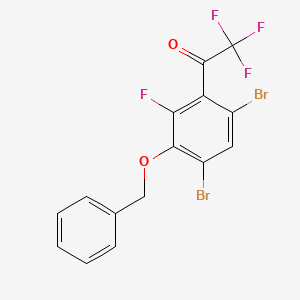
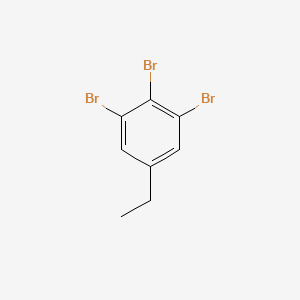
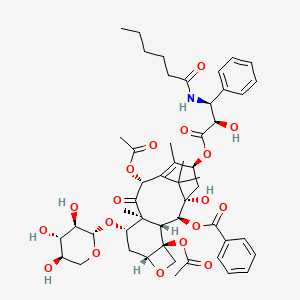

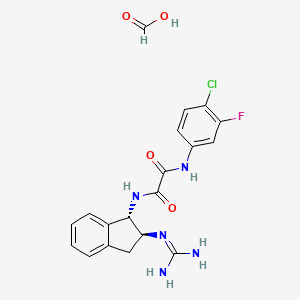


![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
